molecular formula C16H18N2O B4503577 N-[1-(2-methylphenyl)ethyl]-N'-phenylurea

N-[1-(2-methylphenyl)ethyl]-N'-phenylurea

Cat. No.: B4503577
M. Wt: 254.33 g/mol
InChI Key: JYKGISXIOWSYST-UHFFFAOYSA-N
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Description

N-[1-(2-methylphenyl)ethyl]-N'-phenylurea is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Differentiation and Sympathomimetic Activity

Research has identified the structural modifications of sympathomimetic agents, like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, and their impact on β-receptor activity. By altering the structure, such as adding a methyl or ethyl group, the activity towards β-1 and β-2 receptor types can be differentiated, affecting heart, adipose tissue, and bronchioles among others. This provides a pathway for studying receptor-specific drug design and therapeutic applications (Lands, Ludueña, & Buzzo, 1967).

Polymer and Material Science

In the realm of material science, the study of polyureas, including derivatives formed from 2-methylpentane-1,5-diamine and 4,4′-methylenebis(phenyl isocyanate), offers insights into the temperature-dependent infrared changes in hydrogen-bonded ureas. This research aids in understanding the physical properties of polyureas and their applications in various industries (Coleman et al., 1997).

Antiviral Research

N-[1-(2-methylphenyl)ethyl]-N'-phenylurea derivatives have been explored for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structural modifications in this class of compounds have shown to increase antiviral activity, highlighting their potential in HIV treatment regimens (De Martino et al., 2005).

Environmental and Agricultural Chemistry

Ethylene diurea (EDU), closely related to this compound, has been utilized to assess the impact of ozone on plant health. Studies demonstrate EDU's ability to alleviate ozone-induced stress in plants, offering a method to evaluate and mitigate environmental stressors on agriculture (Agrawal, Singh, & Rathore, 2005).

Propellant Stabilizer Derivatives

Research into the N- and O-alkylations of nitro-substituted 1,3-diphenylureas has led to the development of propellant stabilizer derivatives. These compounds are significant in the context of materials used in propellants, showcasing the importance of chemical modifications in enhancing the stability and performance of propellant materials (Curtis, 1988).

Properties

IUPAC Name

1-[1-(2-methylphenyl)ethyl]-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-8-6-7-11-15(12)13(2)17-16(19)18-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKGISXIOWSYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.